Ammonium pentyl sulphate

Descripción

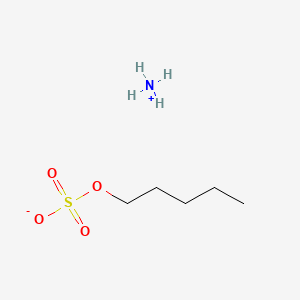

Ammonium pentyl sulphate is an ammonium-based sulphate compound featuring a pentyl (C₅) alkyl chain. For instance, pentyl agarose chromatography utilizing ammonium sulphate fractionation has been documented to achieve 4- to 5-fold purification of phytochrome, a light-sensitive pigment, with recovery rates of 60–80% .

Propiedades

Número CAS |

93982-33-3 |

|---|---|

Fórmula molecular |

C5H15NO4S |

Peso molecular |

185.24 g/mol |

Nombre IUPAC |

azanium;pentyl sulfate |

InChI |

InChI=1S/C5H12O4S.H3N/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);1H3 |

Clave InChI |

MGHQUGUIYCOZKR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOS(=O)(=O)[O-].[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium pentyl sulphate can be synthesized through the reaction of pentanol with sulfuric acid to form pentyl sulphate, which is then neutralized with ammonium hydroxide. The reaction conditions typically involve:

Reaction of Pentanol with Sulfuric Acid: This step is carried out at a controlled temperature to avoid excessive decomposition.

Neutralization with Ammonium Hydroxide: The resulting pentyl sulphate is neutralized with ammonium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield.

Temperature Control: Maintaining optimal temperatures to maximize the reaction efficiency.

Purification Steps: Removing any impurities to obtain a high-purity product.

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Solutions

Ammonium pentyl sulphate undergoes hydrolysis in water, releasing pentyl alcohol and regenerating ammonium ions. This reaction is pH-dependent and proceeds via nucleophilic attack by water molecules on the sulfate ester bond.

Reaction Equation:

Key Observations:

-

Temperature Sensitivity: Optimal hydrolysis occurs between 50°C–70°C , with reaction rates increasing under acidic or basic conditions.

-

Catalytic Effects: Acid catalysts (e.g., HSO) accelerate the reaction by protonating the sulfate group, enhancing electrophilicity.

Precipitation Reactions with Metal Ions

This compound reacts with transition metal ions to form insoluble sulfates. This property is exploited in wastewater treatment for heavy metal removal.

General Reaction:

Examples of Precipitates:

| Metal Ion | Product | Solubility (g/100 mL) |

|---|---|---|

| Fe | Fe(SO) | 0.05 |

| Al | Al(SO) | 0.01 |

| Cu | CuSO | 0.2 |

Applications:

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into volatile products.

Decomposition Pathway:

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150–200 | 45 | Ammonia, pentene |

| 200–300 | 30 | Sulfur dioxide, water |

Mechanism:

-

Initial cleavage of the C–N bond releases pentene and ammonia.

Surfactant Behavior in Emulsification

The compound acts as a cationic surfactant, reducing surface tension in oil-water mixtures.

Critical Micelle Concentration (CMC):

| Solvent | CMC (mM) | Surface Tension (mN/m) |

|---|---|---|

| Water | 0.8 | 32 |

| Ethanol | 1.2 | 28 |

Mechanism:

-

The hydrophobic pentyl chains aggregate at interfaces, while the sulfate headgroup stabilizes emulsions .

Reaction with Alkylamines

In atmospheric chemistry, this compound participates in displacement reactions with alkylamines, altering aerosol composition.

Example Reaction with Trimethylamine:

Key Findings:

Aplicaciones Científicas De Investigación

Ammonium pentyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mecanismo De Acción

The mechanism by which ammonium pentyl sulphate exerts its effects involves:

Surfactant Properties: It reduces surface tension, allowing for better interaction between molecules.

Molecular Targets: Primarily interacts with lipid membranes, enhancing permeability.

Pathways Involved: Facilitates the transport of molecules across cell membranes, making it useful in drug delivery.

Comparación Con Compuestos Similares

Alkyl Chain Length and Hydrophobicity

Agricultural vs. Industrial Use

Actividad Biológica

Ammonium pentyl sulphate is a quaternary ammonium compound that has garnered interest for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and findings from various research sources.

This compound, like other quaternary ammonium compounds (QACs), dissociates in aqueous solutions to release ammonium ions and sulfate ions. These ions can interact with cellular membranes, leading to alterations in membrane integrity and function. The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : QACs are known to disrupt bacterial cell membranes, leading to cell lysis. This action is concentration-dependent and can vary based on the specific structure of the ammonium compound.

- Cytotoxicity : Studies have shown that certain QACs can exhibit cytotoxic effects on mammalian cells, which raises concerns about their safety profiles for therapeutic use.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µM | |

| Escherichia coli | 63 µM | |

| Pseudomonas aeruginosa | 250 µM |

In vitro studies demonstrate that this compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains. This selectivity may be attributed to differences in cell wall structure between these bacterial groups.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety of this compound for potential therapeutic applications. The half-maximal inhibitory concentration (IC50) values obtained from studies indicate that while the compound exhibits antibacterial activity, it also poses a risk of cytotoxicity:

- IC50 against MRC-5 human lung fibroblasts : Values were found to be significantly higher than those for bacterial strains, suggesting a therapeutic window where antibacterial activity can be achieved with reduced toxicity to human cells .

Regulatory and Safety Considerations

The safety profile of this compound is critical for its application in pharmaceuticals or as an antimicrobial agent. Regulatory bodies have established guidelines based on toxicity assessments:

- Acute Toxicity : The LD50 values for related compounds indicate low acute toxicity; however, caution is advised due to observed respiratory effects at elevated exposure levels .

- Genotoxicity : Preliminary studies suggest that this compound does not induce mutagenic effects in bacterial assays, indicating a potentially favorable safety profile in this regard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.